molecular formula C19H19ClFN5O3 B2631996 3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916036-19-6

3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2631996
CAS RN: 916036-19-6
M. Wt: 419.84
InChI Key: JVBKBNGTVMWJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19ClFN5O3 and its molecular weight is 419.84. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their serotonin receptor affinity and phosphodiesterase inhibitor activity. For example, a study synthesized a series of derivatives and evaluated them for potential antidepressant and anxiolytic applications, indicating some compounds' effectiveness in preliminary pharmacological in vivo studies (Zagórska et al., 2016).

Targeting Neurodegenerative Diseases

Compounds based on the imidazo[2,1-f]purine-2,4(3H,8H)-dione structure have been studied for their potential in treating neurodegenerative diseases. A study synthesized a library of these compounds, evaluating them for adenosine receptor antagonistic activity and monoamine oxidase inhibition. This research identified compounds that could serve as dual-target drugs, potentially offering symptomatic relief and disease-modifying effects for conditions like Parkinson's disease (Załuski et al., 2019).

Anticonvulsant Activity

Research has also investigated the anticonvulsant activities of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. A study focused on the synthesis of analogues like 9-(2-fluorobenzyl)-6-methylamino-9H-purine and tested them for anticonvulsant activity, finding that some compounds showed significant activity in protecting rats against seizures (Kelley et al., 1995).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-11-9-25-15-16(22-18(25)24(11)7-4-8-27)23(2)19(29)26(17(15)28)10-12-13(20)5-3-6-14(12)21/h3,5-6,9,27H,4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBKBNGTVMWJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16616224

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